molecular formula C15H9BrKNO3 B5066641 Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate

Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate

Cat. No.: B5066641
M. Wt: 370.24 g/mol
InChI Key: GQZMBVQRGSYDRW-UHFFFAOYSA-M
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Description

Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a bromine atom at the 7th position and a 5-methylfuran-2-yl group at the 2nd position. The carboxylate group is attached at the 4th position of the quinoline ring, and the compound is stabilized by a potassium ion. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated quinoline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of de-brominated quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. The presence of the bromine atom and the furan ring enhances its binding affinity to the DNA. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components.

Comparison with Similar Compounds

Potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    7-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.

    2-(5-methylfuran-2-yl)quinoline-4-carboxylate: Lacks the halogen atom, resulting in reduced binding affinity and different chemical reactivity.

    7-bromo-2-phenylquinoline-4-carboxylate: Substituted with a phenyl group instead of a furan ring, affecting its electronic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;7-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3.K/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-4-3-9(16)6-12(10)17-13;/h2-7H,1H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMBVQRGSYDRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrKNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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